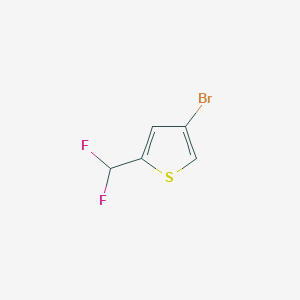
4-Bromo-2-(difluoromethyl)-thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Bromo-2-(difluoromethyl)-thiophene" is a brominated thiophene derivative with a difluoromethyl group attached to its second carbon atom. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The presence of the bromo and difluoromethyl groups on the thiophene ring can significantly alter its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of brominated thiophenes can be achieved through various methods. One approach involves the copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, leading to the formation of 2-substituted benzo[b]thiophenes . Another method is the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to give 2-bromobenzofurans(thiophenes) using a trace amount of copper catalyst . Additionally, a one-pot desulfurative-fluorination-bromination reaction has been reported to synthesize dibromo-difluoroalkyl thiophenes . These methods highlight the versatility of brominated thiophenes synthesis, which can be tailored to introduce various functional groups, such as the difluoromethyl group.
Molecular Structure Analysis
The molecular structure of brominated thiophenes can be analyzed using NMR spectroscopy, as demonstrated in the structural analysis of poly(tetrafluorobenzo[c]thiophene) and its oligomers . NMR techniques provide detailed information about the electronic environment of the atoms within the molecule, which is crucial for understanding the compound's reactivity and properties. Computational investigations also offer insights into the intermolecular interactions of brominated thiophenes, revealing their electron-accepting and donating characters .
Chemical Reactions Analysis
Brominated thiophenes participate in various chemical reactions due to the presence of reactive sites on the molecule. For instance, the bromo group can be involved in palladium-catalyzed C-S bond formation reactions, leading to the synthesis of highly substituted thiophenes and benzo[b]thiophenes . The difluoromethyl group can also engage in radical cyclization reactions, as seen in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . These reactions demonstrate the compound's potential as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-2-(difluoromethyl)-thiophene" are influenced by the electron-withdrawing effects of the bromo and difluoromethyl groups. These substituents can affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the bromine atom has been shown to impact the electrochromic behavior of related compounds, such as poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene) . Moreover, the regioselectivity in the synthesis of bromo-alkylthiophenes can lead to compounds with different physical and chemical properties, which can be exploited in the design of materials with specific characteristics .
科学的研究の応用
1. Tuning Optical Properties in Poly(thiophene)s
Research has demonstrated the potential of modifying polythiophenes, such as poly(3-hexylthiophene) (P3HT), by postfunctionalization, which includes the incorporation of various functional groups including bromo. This method has been found to systematically study the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. For instance, bromo groups, among others, can increase the solid-state fluorescence yield (Φfl), offering valuable insights into the development of materials with tailored optical properties for various applications (Li, Vamvounis, & Holdcroft, 2002).
2. Synthesis and Characterization of Thiophene Derivatives
The synthesis and characterization of new thiophene derivatives, involving bromo groups, are crucial in the field of materials science. For example, the study of vibrational spectra and DFT simulations of a thiophene derivative involving bromo groups reveals important information about its molecular properties, which can be critical for various scientific applications (Balakit et al., 2017).
3. Copolymerization Studies
Copolymers involving 4-bromo-2-vinyl thiophene have been studied for their reactivity. Understanding the copolymerization behavior with common monomers like methyl methacrylate and n-butyl acrylate helps in developing new polymer materials with specific properties, which can be used in various industrial and scientific applications (Trumbo, 1992).
4. Photostabilizers for Poly(vinyl chloride)
Research on new thiophene derivatives, including those with bromo groups, has shown their effectiveness as photostabilizers for poly(vinyl chloride) (PVC). These materials have been demonstrated to reduce the level of photodegradation in PVC, a finding that is valuable for enhancing the durability and lifespan of PVC-based products (Balakit et al., 2015).
特性
IUPAC Name |
4-bromo-2-(difluoromethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-3-1-4(5(7)8)9-2-3/h1-2,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAHMIQBUZQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375737 |
Source


|
| Record name | 4-bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)thiophene | |
CAS RN |
627526-93-6 |
Source


|
| Record name | 4-Bromo-2-(difluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


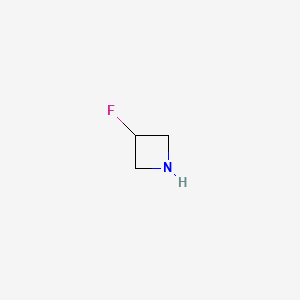
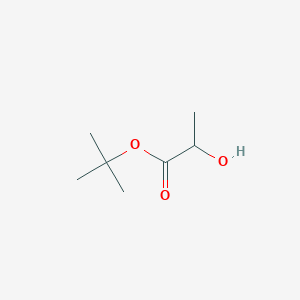


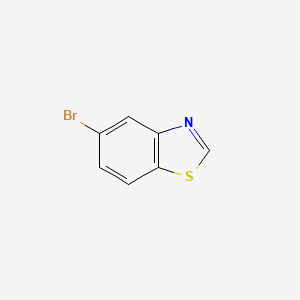
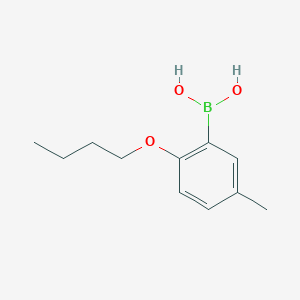

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

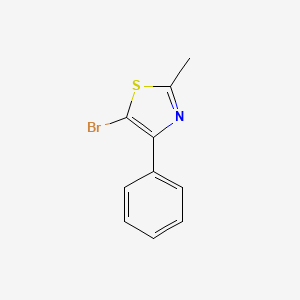
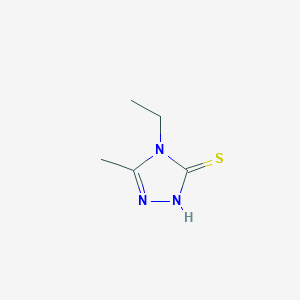
![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)